Superior In Vitro Antiplasmodial Potency Against Plasmodium falciparum D10 Strain Relative to Structural Analog 11-epi-Ivaxillin
In a direct comparative study, 11(13)-dehydroivaxillin exhibited significantly higher in vitro antiplasmodial activity against the chloroquine-sensitive Plasmodium falciparum D10 strain than its close structural analog, 11-epi-ivaxillin. This difference in potency underscores the critical role of the stereochemical configuration at the C-11 position for target engagement [1].
| Evidence Dimension | In vitro antiplasmodial activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.0 µM |
| Comparator Or Baseline | 11-epi-ivaxillin: IC50 = 9.3 µM |
| Quantified Difference | 4.65-fold higher potency |
| Conditions | Plasmodium falciparum D10 strain; in vitro culture assay [1] |
Why This Matters
This 4.65-fold potency advantage directly translates to a lower effective concentration in cell-based antimalarial screening cascades, making 11(13)-dehydroivaxillin the preferred choice for hit validation and SAR expansion in malaria programs.
- [1] Chung, I. M., Kim, M. Y., Moon, H. I. (2008). Antiplasmodial activities of sesquiterpene lactone from Carpesium cernum. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 131-135. View Source
